4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one
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Overview
Description
4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst . Another method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized products.
Reduction: Formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions at the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Fluoroindole: A fluorinated indole derivative with potential antiviral activity.
Uniqueness
4-Chloro-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of the chloro and hydroxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
Molecular Formula |
C8H6ClNO2 |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
4-chloro-3-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H6ClNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3,7,11H,(H,10,12) |
InChI Key |
VQHWIPLLALPUCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(C(=O)N2)O)C(=C1)Cl |
Origin of Product |
United States |
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